Zinc myristate

Description

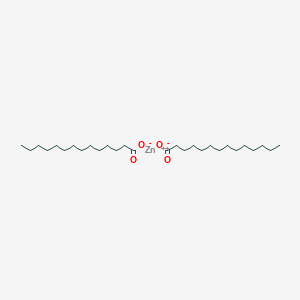

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLQPIIIRJQLU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026312 | |

| Record name | Zinc myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16260-27-8 | |

| Record name | Tetradecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K09A9E2GGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Zinc Myristate for Academic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc myristate, the zinc salt of myristic acid, is a chemical compound with increasing significance in various scientific and industrial sectors, including pharmaceuticals, cosmetics, and material science. Its unique physicochemical properties make it a subject of interest for researchers exploring novel drug delivery systems, lubrication, and stabilizing agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential role in cellular signaling pathways, offering a valuable resource for academic and industrial research.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for understanding its behavior and potential applications. These properties have been determined through various analytical techniques and are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | Zinc bis(tetradecanoate) | [1] |

| Synonyms | Zinc dimyristate, Myristic acid zinc salt | [1] |

| CAS Number | 16260-27-8 | [1] |

| Appearance | White to off-white solid/powder | [2] |

Molecular and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₄O₄Zn | [1] |

| Molecular Weight | 520.1 g/mol | [1] |

| Melting Point | 125 - 135 °C | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various formulations.

| Solvent | Solubility | Reference |

| Water | 1.14 mg/L at 20°C | [3] |

| Organic Solvents | Insoluble in ethanol and diethyl ether. Soluble in acids. While specific data for this compound is limited, the related compound zinc stearate is reported to be sparingly soluble in toluene, and practically insoluble in acetone, acetonitrile, methanol, and ethanol. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of this compound. The following protocols are based on established methods for metal soaps and can be adapted for specific research needs.

Synthesis of this compound

This protocol describes the precipitation method for synthesizing this compound from myristic acid and a zinc salt.

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Zinc chloride (ZnCl₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Sodium Myristate: Dissolve a specific molar amount of myristic acid in ethanol. In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water. Slowly add the NaOH solution to the myristic acid solution while stirring continuously. The formation of a white precipitate (sodium myristate) will be observed.

-

Reaction with Zinc Salt: Prepare an aqueous solution of a zinc salt (e.g., zinc sulfate or zinc chloride) with a molar ratio of 2:1 of myristate to zinc.

-

Precipitation: Slowly add the zinc salt solution to the sodium myristate suspension with vigorous stirring. A white, flocculent precipitate of this compound will form immediately.

-

Isolation and Purification: Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected precipitate several times with deionized water to remove any unreacted salts and impurities, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Workflow for Synthesis of this compound

References

Unveiling the Crystalline Architecture of Zinc Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of zinc myristate, a metallic soap with significant applications in various scientific and industrial fields, including pharmaceuticals and material science. By compiling and elucidating the crystallographic data and experimental methodologies from key scientific literature, this document aims to be a comprehensive resource for professionals engaged in research and development.

Crystal Structure and Properties

This compound, also known as zinc tetradecanoate, belongs to a homologous series of zinc(II) n-alkanoates. Its crystal structure has been primarily determined through powder X-ray diffraction (XRD) and Rietveld refinement techniques. The consensus in the scientific literature indicates that this compound, along with other long-chain zinc alkanoates, crystallizes in a monoclinic crystal system .

The fundamental structural unit consists of a zinc ion coordinated to the carboxylate groups of four different myristate ligands. This coordination results in a tetrahedral geometry around the zinc atom. Each myristate ligand, in turn, bridges two zinc atoms, creating a polymeric lamellar structure. The long hydrocarbon chains of the myristate molecules are arranged in an extended, all-trans conformation.

Quantitative Crystallographic Data

| Parameter | This compound (C14) | Zinc Palmitate (C16) | Zinc Stearate (C18) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c or C2/c (predicted) | P2₁/c or C2/c (predicted) | P2₁/c or C2/c (predicted) |

| a (Å) | 9.56 | 9.56 | 9.56 |

| b (Å) | 8.98 | 8.98 | 8.98 |

| c (Å) | 41.9 | 47.0 | 52.1 |

| β (°) | 93.0 | 93.0 | 93.0 |

| **Unit Cell Volume (ų) ** | 3590 | 4016 | 4442 |

Note: The space group for the longer-chain zinc alkanoates is predicted based on the isostructural nature of the series. The unit cell parameters are derived from powder XRD data.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of the compound and its structural analysis by X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a precipitation reaction, also known as a double decomposition reaction.

Materials:

-

Myristic Acid (C₁₄H₂₈O₂)

-

Sodium Hydroxide (NaOH)

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Distilled Water

Procedure:

-

Preparation of Sodium Myristate: A solution of sodium hydroxide in a water/ethanol mixture is prepared. Stoichiometric amounts of myristic acid are then added to this solution while stirring. The reaction leads to the formation of sodium myristate, the sodium salt of myristic acid.

-

Precipitation of this compound: A separate aqueous solution of a soluble zinc salt, such as zinc sulfate heptahydrate or zinc chloride, is prepared.

-

This zinc salt solution is then added dropwise to the sodium myristate solution under constant stirring. This results in the immediate precipitation of white, solid this compound.

-

Purification: The precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted salts and impurities.

-

Drying: The purified this compound is then dried in a vacuum oven at a temperature below its melting point (approximately 130-132 °C) to obtain a fine powder.

Crystal Structure Analysis by Powder X-ray Diffraction (XRD)

The crystal structure of the synthesized this compound powder is analyzed using X-ray diffraction.

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

A detector, such as a scintillation counter or a position-sensitive detector.

Procedure:

-

Sample Preparation: A small amount of the dried this compound powder is carefully packed into a sample holder to ensure a flat and uniform surface.

-

Data Collection: The sample is mounted in the diffractometer, and the XRD pattern is recorded over a specific 2θ range (e.g., 2° to 60°) with a defined step size and scan speed.

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld refinement method. This involves:

-

Phase Identification: The peaks in the XRD pattern are first identified to confirm the presence of crystalline this compound.

-

Unit Cell Determination: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, and β) of the monoclinic lattice.

-

Structural Model Refinement: A theoretical diffraction pattern is calculated based on a starting structural model (including space group, atomic positions, and site occupancies). The parameters of this model are then refined by a least-squares fitting procedure to achieve the best possible match with the experimental diffraction pattern. This refinement process yields the final, detailed crystal structure information.

-

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and crystal structure analysis of this compound.

This comprehensive guide provides the essential technical details for understanding the crystal structure of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in their scientific endeavors.

In-Depth Technical Guide: Synthesis and Characterization of Zinc Myristate Nanomaterials

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a notable scarcity of dedicated research on zinc myristate nanomaterials, this guide will utilize zinc stearate as a representative model for long-chain zinc carboxylate nanomaterials. Myristic acid (C14) and stearic acid (C18) are both saturated fatty acids, and their zinc salts are expected to exhibit similar chemical behaviors and physical properties. The methodologies and characterization data presented for zinc stearate provide a strong foundational understanding applicable to the synthesis and analysis of this compound nanomaterials.

Introduction to Zinc Carboxylate Nanomaterials

Zinc carboxylates, such as this compound and zinc stearate, are metal soaps with a lamellar structure. In the nanoscale, these materials offer a high surface-area-to-volume ratio, which can lead to unique properties and applications, particularly in drug delivery, polymer processing, and as lubricating agents. Their synthesis is primarily achieved through two main routes: precipitation and fusion processes. The choice of synthesis method can significantly influence the purity, particle size, and morphology of the resulting nanomaterials. This guide provides a detailed overview of these synthesis techniques and the subsequent characterization of the nanomaterials produced.

Synthesis Methodologies

Two primary methods for the synthesis of zinc long-chain carboxylates are the precipitation method and the fusion method.[1]

Precipitation Method

The precipitation method, also known as the double decomposition process, is a wet chemical technique that involves the reaction of a soluble zinc salt with a soluble salt of the fatty acid in an aqueous solution. This method is advantageous for producing fine particles with low mineral impurities.[2]

Fusion Method

The fusion process is a direct reaction between zinc oxide and the molten fatty acid at an elevated temperature.[3] This solvent-free method is often simpler and can be more cost-effective, but may result in a product with a broader particle size distribution.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of zinc stearate, serving as a proxy for this compound.

Table 1: Comparison of Synthesis Methods for Zinc Stearate

| Parameter | Precipitation Method | Fusion Method |

| Precursors | Zinc Sulfate (ZnSO₄) and Sodium Stearate (Na(C₁₈H₃₅O₂)) | Zinc Oxide (ZnO) and Stearic Acid (C₁₈H₃₆O₂) |

| Reaction Medium | Aqueous solution | Molten stearic acid (solvent-free) |

| Typical Temperature | > 60°C[1] | > 120°C[1] |

| Key Advantage | Fine particle size, low mineral impurities[2] | Simplicity, cost-effectiveness |

Table 2: Physical and Thermal Properties of Zinc Stearate

| Property | Precipitation Method | Fusion Method |

| Melting Point | ~122°C[4] | Slightly lower than 122°C[4] |

| Onset of Melting (DSC) | 120°C[4] | 118°C[4] |

| Decomposition Onset (TGA) | Starts above 200°C[5] | Not explicitly stated, but expected to be similar |

| Morphology (SEM) | Lamellar structure[4] | Lamellar structure[4] |

Table 3: Spectroscopic and Diffraction Data for Zinc Stearate

| Characterization Technique | Observed Features |

| FTIR (cm⁻¹) | ~3020, 2950, 2830 (CH₂ stretching), ~1570, 1420 (zinc carboxylate), ~1370, 1250, 970, 800, 750 (CH₂ groups)[6] |

| XRD (2θ) | Characteristic peaks present for ZnSt₂.[4] Peaks observed below 5° and a cluster between 20-30°.[3] |

Experimental Protocols

Precipitation Synthesis of Zinc Stearate

This protocol is adapted from a direct wet precipitation process.[6]

Materials:

-

Zinc oxide (ZnO)

-

Stearic acid

-

Sodium dodecyl sulfate (SDS)

-

Polyvinyl alcohol (PVA)

-

Distilled water

Equipment:

-

1000 mL three-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Electromagnetic stirrer

-

Heating mantle

-

Erlenmeyer flask

-

Filtration apparatus

-

Drying oven

Procedure:

-

In the 1000 mL three-necked round-bottom flask, disperse 8.50 g of zinc oxide in 130 mL of distilled water.

-

Add 1.43 g of SDS and 1.43 g of PVA to the dispersion and stir until dissolved.

-

In a separate Erlenmeyer flask, melt 50 g of stearic acid by heating to approximately 70°C with vigorous stirring.

-

Gradually add the molten stearic acid to the aqueous mixture in the three-necked flask.

-

Maintain the reaction temperature at 70°C under continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at 70°C.

-

The resulting zinc stearate will precipitate out of the solution.

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected solid with distilled water multiple times to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at an appropriate temperature (e.g., 80-90°C) until a constant weight is achieved.[7]

Fusion Synthesis of Zinc Stearate

This protocol is based on the direct reaction of zinc oxide and stearic acid.[1]

Materials:

-

Zinc oxide (ZnO)

-

Stearic acid

-

Catalyst (optional, specific catalyst not always detailed in general descriptions)

Equipment:

-

Reaction vessel with a stirrer and heating system

-

Grinding apparatus

Procedure:

-

Melt the stearic acid in the reaction vessel by heating it to a temperature above its melting point (around 70°C).

-

Add zinc oxide to the molten stearic acid. A stoichiometric ratio of 2 moles of stearic acid to 1 mole of zinc oxide is typically used.

-

If using a catalyst, add it to the mixture.

-

Increase the temperature of the reaction mixture to above 120°C while stirring continuously.

-

Continue the reaction until the formation of molten zinc stearate is complete. The reaction progress can be monitored by the disappearance of the solid zinc oxide.

-

Cool the molten product to room temperature to allow it to solidify.

-

Grind the solidified zinc stearate to obtain a fine powder.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized zinc carboxylate nanomaterials:

-

X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the material.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the zinc carboxylate salt.[6]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape of the nanomaterials.[4]

-

Transmission Electron Microscopy (TEM): To obtain higher resolution images of the nanoparticles and determine their size and shape distribution.

-

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability, decomposition profile, and melting behavior of the material.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound/stearate nanomaterials.

Caption: Workflow for Synthesis and Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.uva.nl [pure.uva.nl]

- 3. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Zinc stearate(557-05-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Thermal Behavior of Zinc Myristate

This technical guide provides a comprehensive overview of the thermal properties of zinc myristate, a metallic soap with applications in various industrial processes, including as a stabilizer and lubricant in polymers and in the manufacturing of cosmetics. Understanding its thermal behavior is crucial for optimizing its use in these applications and ensuring product stability and performance. This document is intended for researchers, scientists, and drug development professionals.

Thermal Transitions of this compound

This compound, like other zinc soaps, exhibits distinct thermal transitions upon heating. The primary thermal event is its melting, which is an endothermic process. Following melting, at higher temperatures, the compound undergoes thermal decomposition.

Melting Behavior

The melting of this compound involves the transition from a crystalline solid to a liquid state. This phase change is characterized by a sharp endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram.

Thermal Decomposition

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal behavior of this compound and its close analog, zinc stearate, obtained from scholarly sources.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Unit | Source |

| Melting Temperature (T_m) | 130 (403) | °C (K) | [2] |

| Enthalpy of Fusion (ΔH_fus) | 86.00 | kJ/mol | [3] |

| Entropy of Fusion (ΔS_fus) | 211.00 | J/mol·K | [3] |

Table 2: Thermal Analysis Data for Zinc Stearate (as a proxy for this compound)

| Analysis Type | Key Observations | Temperature Range (°C) | Source |

| DSC | Single endothermic melting peak | Peak at 124.5 | [4] |

| TGA | Thermally stable up to ~350 °C, followed by significant weight loss | 20 - 700 | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible thermal analysis. The following protocols are based on standard procedures for the thermal analysis of metal soaps.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).[4]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting temperature (T_m) is determined as the peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).[4][5]

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.[4]

-

-

Thermal Program:

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The percentage of mass loss at different temperature ranges corresponds to specific decomposition steps.

-

The final residual mass can be used to identify the inorganic residue (typically zinc oxide).

-

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship of the thermal events.

References

Spectroscopic Profile of Zinc Myristate: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of zinc myristate, a metallic soap of significant interest in various research and industrial applications, including pharmaceuticals, cosmetics, and polymer science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the spectroscopic data and analytical methodologies pertinent to the characterization of this compound.

Introduction to this compound

This compound, the zinc salt of myristic acid, is a white, waxy powder with the chemical formula Zn(C₁₄H₂₇O₂)₂. Its molecular structure, consisting of a central zinc ion coordinated to two myristate carboxylate groups, gives rise to characteristic spectroscopic signatures. Understanding these spectral features is crucial for quality control, structural elucidation, and the study of its interactions in various matrices. This guide covers the key spectroscopic techniques used to analyze this compound: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data of this compound

The following sections present a summary of the available spectroscopic data for this compound. For clarity and comparative analysis, quantitative data are presented in structured tables.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is dominated by absorptions from the carboxylate group and the long alkyl chain of the myristate ligand.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |

| Asymmetric COO⁻ Stretch | 1526 - 1547 | Indicates coordination of the carboxylate group to the zinc ion. The splitting of this band can provide information on the coordination environment and crystal packing.[1] |

| Symmetric COO⁻ Stretch | ~1400 | Stretching vibration of the carboxylate group. |

| CH₂ Asymmetric Stretch | ~2915 | Stretching vibrations of the methylene groups in the alkyl chain. |

| CH₂ Symmetric Stretch | ~2850 | Stretching vibrations of the methylene groups in the alkyl chain. |

| CH₃ Asymmetric Stretch | ~2955 | Stretching vibrations of the terminal methyl group. |

| CH₂ Scissoring | ~1470 | Bending vibration of the methylene groups. |

| CH₂ Rocking | ~720 | Rocking vibration of the methylene groups. |

Table 1: Key FTIR spectral bands of this compound and their assignments.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds in the alkyl chain and the metal-oxygen coordination. Specific quantitative Raman data for pure this compound is not extensively available in the reviewed literature. However, based on the analysis of similar metal soaps, the following regions are of importance.[2][3]

| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Assignment |

| C-C Skeletal Stretches | 1060 - 1130 | Vibrations of the carbon backbone of the alkyl chain. |

| CH₂ Twisting | 1290 - 1300 | Twisting vibrations of the methylene groups. |

| CH₂ Bending | 1430 - 1460 | Bending vibrations of the methylene groups. |

| Symmetric COO⁻ Stretch | ~1400 | Stretching vibration of the carboxylate group. |

| Zn-O Stretch | < 400 | Vibration of the zinc-oxygen bond. |

Table 2: Expected Raman spectral regions for this compound based on data from related metal soaps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The low solubility of this compound in common deuterated solvents presents a significant challenge for solution-state NMR analysis. Solid-state NMR (ssNMR) is a more suitable technique for characterizing this compound. While specific ¹H and ¹³C NMR chemical shifts for this compound are not widely reported, the expected chemical shift regions based on the structure are outlined below.[4]

¹H NMR Spectroscopy (Expected Regions):

| Proton Type | Expected Chemical Shift (ppm) Range |

| -CH₃ | 0.8 - 1.0 |

| -(CH₂)n- | 1.2 - 1.6 |

| -CH₂-COO- | 2.0 - 2.4 |

Table 3: Expected ¹H NMR chemical shift regions for the myristate ligand in this compound.

¹³C NMR Spectroscopy (Expected Regions):

| Carbon Type | Expected Chemical Shift (ppm) Range |

| -CH₃ | 14 - 15 |

| -(CH₂)n- | 22 - 35 |

| -CH₂-COO- | 35 - 40 |

| -COO- | 175 - 185 |

Table 4: Expected ¹³C NMR chemical shift regions for the myristate ligand in this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound would typically be performed using techniques suitable for non-volatile compounds, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The expected molecular ion and potential fragmentation patterns are described below.

| m/z Value | Assignment | Notes |

| ~520 | [Zn(C₁₄H₂₇O₂)₂ + H]⁺ or [Zn(C₁₄H₂₇O₂)₂ + Na]⁺ | Molecular ion adduct. The exact m/z will depend on the adduct formed. |

| ~291 | [Zn(C₁₄H₂₇O₂)]⁺ | Loss of one myristate radical. |

| 227 | [C₁₄H₂₇O₂]⁻ | Myristate anion (in negative ion mode). |

Table 5: Expected major ions in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated fatty acids and their salts, like this compound, do not possess strong chromophores that absorb in the UV-Vis region (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of pure this compound. Any observed absorbance is likely due to impurities.[5]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of solid organic and organometallic compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the precipitation reaction between a soluble zinc salt and a soluble myristate salt.[6]

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Sodium hydroxide (NaOH)

-

Zinc chloride (ZnCl₂) or Zinc nitrate (Zn(NO₃)₂)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve myristic acid in ethanol.

-

Separately, dissolve a stoichiometric amount of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the myristic acid solution with constant stirring to form sodium myristate.

-

Prepare an aqueous solution of a stoichiometric amount of zinc chloride or zinc nitrate.

-

Add the zinc salt solution dropwise to the sodium myristate solution. A white precipitate of this compound will form immediately.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

-

Dry the purified this compound in a vacuum oven at a controlled temperature.

FTIR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.

Sample Preparation:

-

ATR: A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope.

Sample Preparation:

-

A small amount of the powdered this compound is placed on a microscope slide.

Data Acquisition:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation.

-

Acquisition Time and Accumulations: These parameters should be optimized to achieve a good signal-to-noise ratio.

-

Spectral Range: Typically 100 - 3500 cm⁻¹.

NMR Spectroscopy (Solid-State)

Instrumentation:

-

Solid-State NMR spectrometer with a magic-angle spinning (MAS) probe.

Sample Preparation:

-

The powdered this compound is packed into a zirconia rotor.

Data Acquisition:

-

Magic-Angle Spinning (MAS): The sample is spun at a high frequency (several kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

-

Cross-Polarization (CP): CP techniques are often used to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H.

-

The specific pulse sequences and acquisition parameters will depend on the spectrometer and the desired information.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an ESI or MALDI source.

Sample Preparation:

-

ESI: this compound is dissolved in a suitable solvent system, often a mixture of a polar organic solvent and a small amount of acid or base to promote ionization, and infused into the ESI source. Due to its low solubility, finding a suitable solvent can be challenging.

-

MALDI: The sample is co-crystallized with a matrix compound on a target plate and irradiated with a laser.

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over the desired m/z range.

-

Both positive and negative ion modes can be used to obtain complementary information.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer.

Sample Preparation:

-

A solution of this compound is prepared in a transparent solvent (e.g., ethanol, hexane). Due to low solubility, achieving a sufficient concentration for a strong signal may be difficult.

Data Acquisition:

-

Spectral Range: 200 - 800 nm.

-

A spectrum of the pure solvent is used as a baseline.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Molecular Structure and Key Spectroscopic Regions

Caption: Molecular structure of this compound with key regions for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While FTIR data is relatively well-established, further research is needed to populate a comprehensive database for Raman, NMR, and Mass Spectrometry of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for their specific applications. The insolubility of this compound remains a key challenge, particularly for solution-based analytical techniques, highlighting the importance of solid-state analysis methods.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.uva.nl [pure.uva.nl]

An In-depth Technical Guide to the Solubility of Zinc Myristate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc myristate, a metallic soap with applications in cosmetics, pharmaceuticals, and industrial manufacturing. Understanding the solubility of this compound is critical for formulation development, quality control, and predicting its behavior in various chemical processes. This document compiles available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

This compound, the zinc salt of myristic acid (a C14 saturated fatty acid), is a white, hydrophobic powder.[1] Its solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon chains of the myristate ligands dominate its chemical nature, leading to poor solubility in polar solvents and better solubility in nonpolar or weakly polar organic solvents, particularly at elevated temperatures. Factors influencing its solubility include the chemical nature of the solvent (polarity, hydrogen bonding capability), temperature, and the crystal lattice energy of the solid this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, data for its water solubility and for the closely related zinc stearate (a C18 fatty acid salt) provide valuable insights. Due to their structural similarity, the solubility behavior of zinc stearate can be considered a reasonable proxy for that of this compound.

| Solvent | Chemical Formula | Type | This compound Solubility | Temperature (°C) | Notes / Reference |

| Water | H₂O | Polar Protic | 1.14 mg/L | 20 | [2][3] |

| Ethanol | C₂H₅OH | Polar Protic | < 1 g/L (for Zinc Stearate) | 30.6 | Insoluble to sparingly soluble. Heating may increase solubility.[4][5][6][7] |

| Methanol | CH₃OH | Polar Protic | < 1 g/L (for Zinc Stearate) | 30.6 | A study on zinc soaps from sunflower oil found them insoluble in methanol.[4] |

| Acetone | C₃H₆O | Polar Aprotic | < 1 g/L (for Zinc Stearate) | 30.6 | [4] |

| Toluene | C₇H₈ | Nonpolar | < 1 g/L (for Zinc Stearate) | 30.6 | Generally soluble, especially when heated.[4][5][6] |

| Benzene | C₆H₆ | Nonpolar | Soluble when heated | - | [5][6] |

| Chloroform | CHCl₃ | Weakly Polar | Soluble | - | Zinc soaps from sunflower oil were found to be soluble in chloroform. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Insoluble | - | [5][6][7] |

| n-Hexane | C₆H₁₄ | Nonpolar | Insoluble | - | Zinc soaps from sunflower oil were found to be insoluble in n-hexane. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | < 1 g/L (for Zinc Stearate) | 30.6 | [4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | - |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and general practices for determining the solubility of poorly soluble compounds.[8][9][10] The shake-flask method is a reliable technique for establishing equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass flasks or vials with screw caps

-

Constant temperature water bath or incubator

-

Orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Syringes and vials for sample collection

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or a validated chromatographic method if applicable).

2. Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, a preliminary test is recommended. a. Add an excess amount of this compound to a known volume of the solvent in a flask. b. Agitate the mixture at a constant temperature (e.g., 25 °C). c. At various time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw a sample of the supernatant, clarify it by centrifugation and/or filtration, and determine the concentration of this compound. d. Equilibrium is considered reached when the concentration does not significantly change over two consecutive time points.

3. Definitive Test: a. Preparation: Based on the preliminary test, weigh an amount of this compound that is in excess of its estimated solubility and add it to a known volume of the solvent in triplicate flasks. b. Equilibration: Place the sealed flasks in a constant temperature bath on an orbital shaker and agitate for a duration determined to be sufficient to reach equilibrium (from the preliminary test, typically 24-48 hours). c. Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved solid. If necessary, centrifuge the samples at the test temperature to facilitate the separation of the solid and liquid phases. d. Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter appropriate for the solvent into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility. e. Quantification: Analyze the concentration of this compound in the filtrate using a pre-calibrated and validated analytical method. AAS or ICP-OES are suitable for determining the zinc concentration, from which the concentration of this compound can be calculated. f. Data Reporting: Report the solubility as the average of the triplicate measurements in units such as mg/L or g/100 mL, along with the standard deviation and the specific temperature of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Cas 16260-27-8,this compound | lookchem [lookchem.com]

- 3. 16260-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Zinc stearate - Wikipedia [en.wikipedia.org]

- 6. ZINC STEARATE - Ataman Kimya [atamanchemicals.com]

- 7. Zinc Stearate | C36H70O4Zn | CID 11178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

An In-depth Technical Guide to the Exploratory Applications of Zinc Myristate in Cellular Signaling and Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Zinc myristate, a zinc salt of the 14-carbon saturated fatty acid myristate, is a compound primarily utilized in the cosmetics industry for its texturizing and stabilizing properties.[1][2] However, its constituent components—zinc and myristate—are individually pivotal in a multitude of fundamental cellular processes, particularly in signal transduction and oncology. This technical guide explores the potential applications of this compound as a research tool by dissecting the well-established roles of its components. We will delve into the significance of N-myristoylation in protein localization and function, the role of zinc as a second messenger in cellular signaling, and the experimental frameworks required to investigate their interplay. This document serves as a foundational resource for researchers interested in leveraging this compound to probe complex biological systems and explore novel therapeutic strategies.

Section 1: The Role of the Myristate Moiety in N-Myristoylation

N-myristoylation is a critical, irreversible lipid modification that involves the covalent attachment of myristate to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[3][4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental for regulating protein function.[3][5]

1.1. The Biochemical Process of N-Myristoylation

The process begins with the synthesis of myristoyl-CoA from myristic acid within the cytoplasm.[6] NMT then recognizes a specific consensus sequence on the target protein, typically following the cleavage of the initial methionine, and transfers the myristoyl group from myristoyl-CoA to the N-terminal glycine.[7][8] This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and influencing its localization, stability, and interaction with other proteins.[3][6]

1.2. Role in Signal Transduction

Myristoylation is indispensable for the function of numerous proteins involved in signal transduction. By anchoring these proteins to membranes, myristoylation places them in close proximity to upstream activators and downstream effectors, enabling signal propagation.[9]

-

Src Family Kinases (SFKs): c-Src, a non-receptor tyrosine kinase and a well-known oncoprotein, absolutely requires myristoylation for its localization to the plasma membrane, which is essential for its role in pathways regulating cell proliferation and invasion.[9]

-

G Proteins: The alpha subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with the plasma membrane and G protein-coupled receptors (GPCRs), a critical step in countless signaling cascades.[3][7]

-

Viral Proteins: Many viral proteins, such as HIV-1 Gag, are myristoylated by the host cell's NMT, a modification essential for viral assembly and budding.[3]

Dysregulation of myristoylation, often through the overexpression of NMT, is implicated in various diseases, including cancer and infections, making NMT a prominent therapeutic target.[3][4][9]

Section 2: The Role of Zinc in Cellular Signaling

Zinc is an essential trace element that functions not only as a static structural component of enzymes and transcription factors but also as a dynamic signaling molecule, often referred to as a "second messenger."[10][11] Fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate the activity of numerous signaling pathways.[10]

2.1. Zinc as a Signaling Ion

Intracellular zinc signals can be triggered by various external stimuli and result from the release of zinc from intracellular stores like metallothioneins or from influx through membrane transporters (ZIP family).[10][12] These transient increases in cytosolic zinc can directly influence the activity of signaling proteins.

2.2. Modulation of Key Signaling Pathways

Zinc has been shown to impact critical signaling cascades that regulate immunity, cell proliferation, and apoptosis.

-

MAPK Pathways: Zinc can activate mitogen-activated protein kinase (MAPK) pathways, including the ERK and JNK pathways, which are central regulators of cell proliferation, differentiation, and apoptosis.[12]

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Zinc status can significantly influence NF-κB activity; zinc deficiency often leads to augmented pro-inflammatory responses.[10][13]

-

Cancer and Immunity: Zinc homeostasis is crucial for a properly functioning immune system and has anti-cancer properties.[13][14] Studies have shown that zinc can selectively inhibit the growth of cancer cells and that zinc deficiency is correlated with an increased risk for certain cancers.[15][16][17]

Section 3: Exploratory Applications of this compound as a Research Tool

While not a recognized therapeutic agent, this compound's composition makes it a potentially valuable tool for investigating the intersection of lipid modification and ion-based signaling. It can be hypothesized to act as a delivery vehicle for both myristate and zinc, allowing for the simultaneous modulation of two distinct but interconnected cellular systems.

3.1. Proposed Research Applications

-

Modulation of N-Myristoylation Substrate Pools: By providing an exogenous source of myristate, this compound could be used to study the effects of substrate availability on NMT activity and the myristoylation of specific proteins. This could reveal sensitivities in pathways that are highly dependent on this modification.

-

Dual-Pathway Interrogation in Oncology: Given that NMT is a target in cancer therapy and zinc exhibits tumor-suppressive properties, this compound could be used to treat cancer cell lines.[9][15] This would allow researchers to explore potential synergistic effects of modulating myristoylation-dependent oncoproteins (like c-Src) while simultaneously influencing zinc-sensitive signaling pathways (like MAPK or p53).[12][14]

-

Investigation of Immune Responses: Both myristoylation and zinc signaling are integral to immune cell function.[5][10] this compound could be employed in in vitro immune cell models (e.g., macrophages, T-cells) to investigate how co-delivery of these molecules affects processes like phagocytosis, cytokine release, and T-cell activation.

Section 4: Quantitative Data and Experimental Protocols

This section provides structured data and detailed methodologies for key experiments relevant to the study of myristoylation and zinc signaling.

4.1. Tabulated Quantitative Data

| Parameter | Value/Range | Context | Source(s) |

| Zinc Supplementation (In Vitro) | 5 - 50 µM | Typical concentration range used to elicit signaling responses in cell culture without inducing toxicity. | [13] |

| Zinc Supplementation (In Vivo) | 5 - 20 mg/day | Dosage used in human and animal studies to correct deficiency and observe effects on immune function and cancer. | [13] |

| PMA Concentration (for Zinc Flux) | 10 - 100 ng/mL | Phorbol 12-myristate 13-acetate (PMA) is used to activate PKC and induce intracellular zinc flux. | [10][11][18] |

| LPS Concentration (for TLR4 Signaling) | 100 ng/mL - 1 µg/mL | Lipopolysaccharide (LPS) concentration used to stimulate macrophages and other immune cells. | [11] |

| NMT Inhibitor Potency (General) | Nanomolar (nM) range | Many developed NMT inhibitors show high potency against the enzyme from various organisms, including parasites and humans. | [19] |

4.2. Experimental Protocols

Protocol 1: Analysis of Protein N-Myristoylation by Mass Spectrometry

This protocol provides a general workflow for identifying myristoylated proteins in a cellular lysate.

Objective: To identify and quantify proteins that undergo N-myristoylation.

Methodology:

-

Metabolic Labeling (Optional but Recommended): Culture cells in the presence of a myristic acid analog (e.g., an azide- or alkyne-tagged version). This allows for subsequent bio-orthogonal ligation (e.g., "click chemistry") to a reporter tag (like biotin) for enrichment.

-

Cell Lysis: Harvest cells and lyse them in a buffer containing protease inhibitors.

-

Protein Extraction and Digestion: Precipitate proteins and digest them into peptides using a protease such as trypsin.

-

Enrichment of Myristoylated Peptides: If metabolic labeling was used, enrich the tagged peptides using affinity purification (e.g., streptavidin beads for biotin tags).

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra. A mass shift of +210.198 Da on an N-terminal glycine-containing peptide is indicative of myristoylation. Quantitative analysis can be performed using label-free or stable isotope labeling (SILAC) methods.[6]

Protocol 2: In Vitro T-Cell Proliferation Assay

This protocol details a method to assess the effect of a compound, such as this compound, on T-cell proliferation.[11]

Objective: To measure the impact of zinc on mitogen-stimulated T-cell proliferation.

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well flat-bottom microtiter plate.

-

Treatment: Add varying concentrations of the test compound (e.g., zinc chloride as a positive control, or this compound) to the appropriate wells.

-

Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, to stimulate T-cell proliferation. Include unstimulated and untreated controls.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

-

Luminescent Cell Viability Assay: Alternatively, use a commercial assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active (proliferating) cells.

-

-

Data Analysis: Compare the proliferation levels in the treated groups to the stimulated, untreated control group to determine the inhibitory or stimulatory effect of the compound.

Disclaimer: This document is intended for informational and research purposes only. The exploratory applications of this compound discussed herein are hypothetical and require rigorous experimental validation. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. Zinc in Dermatology: Exploring Its Emerging Role in Enhancing Botulinum Toxin Formulations and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Zinc in Immune System and Anti-Cancer Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zinc: A promising agent in dietary chemoprevention of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc in Cancer Therapy Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Zinc dysregulation in cancers and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Zinc Myristate: A Comprehensive Technical Guide to its Application as a Phase Change Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase change materials (PCMs) represent a significant area of research in thermal energy storage due to their ability to absorb and release large amounts of latent heat at a nearly constant temperature. This property is particularly valuable in applications requiring passive temperature regulation, such as in advanced drug delivery systems, thermal management of sensitive electronic components, and various industrial processes. Among the diverse range of organic PCMs, metallic soaps, and specifically zinc myristate, have emerged as promising candidates. This technical guide provides an in-depth investigation of this compound as a phase change material, detailing its thermal properties, synthesis, and characterization methodologies.

Core Properties of this compound as a Phase Change Material

This compound, the zinc salt of myristic acid, is a white powder with potential for thermal energy storage applications. Its key thermophysical properties are summarized below.

Quantitative Data Summary

The following table summarizes the essential quantitative data for this compound relevant to its function as a phase change material.

| Property | Value | Unit | Source |

| Melting Point | ~132 | °C | [1][2] |

| Latent Heat of Fusion | 86.00 | kJ/mol | [3] |

| Molecular Weight | 520.11 | g/mol | [3] |

Note: The latent heat of fusion is a critical parameter for a PCM, as it quantifies the amount of energy absorbed or released during the phase transition.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of this compound for phase change applications.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the reaction of myristic acid with zinc oxide. This process can be carried out via a precipitation reaction in an aqueous medium. The following protocol is adapted from established methods for the synthesis of similar metallic soaps.

Materials:

-

Myristic Acid (C₁₄H₂₈O₂)

-

Zinc Oxide (ZnO)

-

Deionized Water

-

Ethanol (optional, as a solvent for myristic acid)

-

Stirring hot plate

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Myristic Acid Solution: In the reaction vessel, dissolve the desired amount of myristic acid in a suitable solvent, such as ethanol, with gentle heating and stirring. The amount of solvent should be sufficient to fully dissolve the fatty acid.

-

Preparation of Zinc Oxide Slurry: In a separate beaker, prepare a slurry of zinc oxide in deionized water. The molar ratio of myristic acid to zinc oxide should be approximately 2:1.

-

Reaction: Slowly add the zinc oxide slurry to the myristic acid solution while maintaining a constant temperature (typically between 60-80°C) and vigorous stirring.

-

Reflux: Attach a condenser to the reaction vessel and allow the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Precipitation and Filtration: As the reaction proceeds, a white precipitate of this compound will form. Once the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected precipitate several times with deionized water and then with a small amount of ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound powder in a drying oven at a temperature below its melting point (e.g., 80-100°C) until a constant weight is achieved.

Characterization of Thermal Properties

DSC is a fundamental technique for determining the phase change temperature and latent heat of fusion of a PCM.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the synthesized this compound powder (typically 5-10 mg) into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any mass loss during heating. An empty sealed pan should be used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 160°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating and cooling cycle to observe the thermal behavior after the initial thermal history is erased.

-

-

Data Analysis: The melting point is determined from the peak of the endothermic transition during heating, and the latent heat of fusion is calculated from the area under the peak.

TGA is used to evaluate the thermal stability of the PCM by measuring its mass change as a function of temperature.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Sample pan (e.g., alumina or platinum)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the material. For zinc stearate, a similar metallic soap, thermal stability is observed up to around 350°C.

Signaling Pathways and Logical Relationships

The application of this compound as a PCM primarily involves physical phase transitions rather than complex biological signaling pathways. The logical relationship governing its function is a straightforward thermal energy exchange process.

Conclusion

This compound exhibits promising characteristics as a phase change material for thermal energy storage applications, particularly in a mid-to-high temperature range. Its defined melting point and significant latent heat of fusion make it a candidate for further investigation and application development. The synthesis and characterization protocols outlined in this guide provide a robust framework for researchers and scientists to explore the potential of this compound in their respective fields. Future research should focus on enhancing its thermal conductivity, long-term thermal cycling stability, and compatibility with various encapsulation materials to broaden its applicability.

References

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of Zinc Myristate

Introduction

Zinc myristate is a zinc salt of myristic acid, a saturated fatty acid. It finds extensive applications in the pharmaceutical, cosmetic, and polymer industries. In cosmetics, it is valued as an anti-caking agent, opacifying agent, and viscosity controller in products like pressed powders and eyeshadows.[1][2] Its lubricating and stabilizing properties also make it a useful additive in plastics and rubber manufacturing.

This document provides a detailed protocol for the laboratory synthesis of this compound via a precipitation reaction. This method is reliable, straightforward, and suitable for typical laboratory settings. The protocol involves the reaction of a soluble zinc salt (zinc sulfate) with sodium myristate, which is prepared in situ from myristic acid and sodium hydroxide.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₅₄O₄Zn | [3] |

| Molecular Weight | 520.12 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 132.0 °C | [2] |

| Water Solubility | 1.14 mg/L at 20°C | [2] |

| Density | 1.16 g/cm³ | [2] |

Experimental Protocol: Precipitation Synthesis of this compound

This protocol details the synthesis of this compound from myristic acid and zinc sulfate heptahydrate. The overall reaction is a two-step process: saponification of myristic acid followed by a double displacement reaction.

Step 1: Saponification 2 CH₃(CH₂)₁₂COOH + 2 NaOH → 2 CH₃(CH₂)₁₂COONa + 2 H₂O (Myristic Acid + Sodium Hydroxide → Sodium Myristate + Water)

Step 2: Precipitation 2 CH₃(CH₂)₁₂COONa + ZnSO₄·7H₂O → Zn(CH₃(CH₂)₁₂COO)₂ + Na₂SO₄ + 7 H₂O (Sodium Myristate + Zinc Sulfate Heptahydrate → this compound + Sodium Sulfate + Water)

Materials and Equipment

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | >98% |

| Sodium Hydroxide | NaOH | 40.00 | >97% |

| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O | 287.56 | >99% |

| Deionized Water | H₂O | 18.02 | - |

| Ethanol | C₂H₅OH | 46.07 | 95% |

Equipment:

-

250 mL and 500 mL Beakers

-

Magnetic stirrer with heating plate

-

Magnetic stir bar

-

Glass stirring rod

-

Weighing balance (± 0.01 g)

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum filtration flask

-

Spatula

-

Drying oven

Experimental Procedure

Preparation of Sodium Myristate Solution:

-

In a 250 mL beaker, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 100 mL of deionized water. Stir until the NaOH is completely dissolved.

-

In a separate 500 mL beaker, add 22.84 g (0.10 mol) of myristic acid to 150 mL of deionized water.

-

Heat the myristic acid suspension to approximately 70-80°C on a hot plate with stirring. Myristic acid will melt and form an oily layer.

-

Slowly add the sodium hydroxide solution to the hot myristic acid suspension while stirring vigorously. The solution will become soapy and more homogeneous as sodium myristate is formed.

-

Continue heating and stirring for 30 minutes to ensure complete saponification.

Synthesis of this compound:

-

In a 250 mL beaker, prepare a solution of zinc sulfate by dissolving 14.38 g (0.05 mol) of zinc sulfate heptahydrate in 100 mL of deionized water.

-

Heat the sodium myristate solution to 60-70°C.

-

Slowly add the zinc sulfate solution to the hot sodium myristate solution with constant, vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for 45-60 minutes at 60-70°C to ensure the reaction goes to completion and to improve the particle size of the precipitate.

Isolation and Purification of this compound:

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate on the filter paper with three portions of 100 mL of hot deionized water to remove any unreacted salts and impurities.

-

Finally, wash the precipitate with 50 mL of ethanol to aid in drying.

-

Dry the collected this compound in a drying oven at 80-90°C for at least 4 hours, or until a constant weight is achieved.

-

Weigh the final product and calculate the percentage yield.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

-

Carry out the experiment in a well-ventilated area or a fume hood.

-

Avoid inhaling any dust from the powdered reagents or the final product.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Melting Point Determination

The melting point of the synthesized this compound can be determined using a standard melting point apparatus. The observed melting point should be compared with the literature value.

| Parameter | Expected Value |

| Melting Point | ~132°C |

A broad melting range may indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to identify the functional groups present in the synthesized compound. The FTIR spectrum of this compound should exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 and ~2850 | C-H stretching vibrations of the alkyl chain |

| ~1540 | Asymmetric COO⁻ stretching vibration (characteristic of the carboxylate salt) |

| ~1470 | C-H bending vibrations |

| ~1400 | Symmetric COO⁻ stretching vibration |

The absence of a broad O-H stretching band around 3300 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ (from myristic acid) indicates the formation of the zinc salt and the absence of unreacted myristic acid.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The precipitation method described in this document provides a reliable and efficient means of synthesizing this compound in a laboratory setting. The protocol is straightforward, and the resulting product can be easily purified and characterized using standard analytical techniques. This method is suitable for researchers and professionals in drug development and materials science who require high-purity this compound for their applications.

References

Application Notes and Protocols for Zinc Myristate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While palladium and other precious metals have traditionally dominated this field, the development of catalysts based on more abundant and less toxic metals is a key area of research. Zinc, being an earth-abundant and biocompatible metal, presents an attractive alternative.

These application notes explore the potential use of zinc myristate as a catalyst in various cross-coupling reactions. This compound, a salt of the long-chain fatty acid myristic acid, offers intriguing possibilities. The lipophilic nature of the myristate chains could enhance solubility in organic solvents and potentially modulate the catalyst's activity and stability. While direct literature on this compound as a cross-coupling catalyst is emerging, the protocols provided herein are based on established zinc-catalyzed reactions, with this compound proposed as a viable and potentially advantageous zinc source. The carboxylate ligand may play a role in stabilizing the active zinc species and influencing the reaction kinetics.

Synthesis of this compound

A straightforward method for the synthesis of this compound is through the reaction of myristic acid with a zinc salt, such as zinc chloride.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (2 equivalents) in ethanol.

-

Base Addition: To this solution, add an equimolar amount of sodium hydroxide (2 equivalents) dissolved in water. Stir the mixture at room temperature for 30 minutes to form sodium myristate.

-

Zinc Salt Addition: In a separate beaker, dissolve zinc chloride (1 equivalent) in water.

-

Precipitation: Slowly add the zinc chloride solution to the sodium myristate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water and ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven at 40-50°C overnight.

This compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. Zinc catalysts have been shown to be effective in promoting this transformation.

Hypothetical Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(this compound, Base)--> Ar-Ar'

Experimental Protocol: this compound Catalyzed Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (5-10 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

-

Solvent Addition: Add a dry, degassed solvent (e.g., THF, dioxane, or toluene, 3-5 mL).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (12-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Zinc-Catalyzed Suzuki-Miyaura Coupling